molecular formula C23H24FN3O3S2 B2775364 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide CAS No. 361167-55-7

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide

Cat. No. B2775364
CAS RN: 361167-55-7
M. Wt: 473.58
InChI Key: MSIUXPVUBXDMAU-UHFFFAOYSA-N
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Description

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C23H24FN3O3S2 and its molecular weight is 473.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis of fluorinated sulphonamide benzothiazole compounds, including structures similar to "4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide", has shown promising antimicrobial activity. These compounds are synthesized aiming to harness the pharmacologically therapeutic potentials inherent in benzothiazoles and sulphonamide compounds. Fluorinated derivatives, due to their unique electronic properties, are often pursued for their potential biodynamic activities, including antimicrobial effects. The synthesized compounds undergo various characterizations and evaluations to determine their efficacy against microbial pathogens, showcasing the scientific interest in exploring such molecules for therapeutic applications (V. Jagtap et al., 2010).

Molecular Interactions and Inhibition Studies

The investigation into novel acridine-acetazolamide conjugates, including compounds that share structural similarities with "this compound", highlights the scientific pursuit of understanding molecular interactions and inhibition effects on human carbonic anhydrase isoforms. These studies are crucial for the development of targeted therapeutic agents against various diseases, including glaucoma, epilepsy, and certain cancers. The detailed structure-activity relationships (SAR) and inhibition constants (KIs) provide insights into the molecular efficiency and specificity of these compounds, which are key factors in drug design and development (Ramazan Ulus et al., 2016).

Antiproliferative Activities

Research into pyrazole-sulfonamide derivatives, closely related to the compound , has demonstrated significant antiproliferative activities against cancer cell lines. These studies underscore the potential of sulfonyl-benzamide derivatives in cancer research, specifically in identifying novel agents that can selectively target and inhibit the proliferation of cancer cells. The synthesis, characterization, and in vitro evaluation of these compounds against various cancer cell lines contribute to the growing body of knowledge on effective cancer therapeutics (Samet Mert et al., 2014).

properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O3S2/c1-15-11-16(2)13-27(12-15)32(29,30)20-9-5-18(6-10-20)22(28)26-23-25-21(14-31-23)17-3-7-19(24)8-4-17/h3-10,14-16H,11-13H2,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIUXPVUBXDMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.